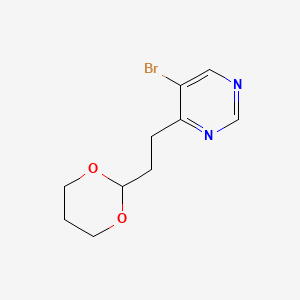
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is a synthetic organic compound that features a bromopyrimidine core with a 1,3-dioxane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine with 2-(1,3-dioxan-2-yl)ethyl derivatives. One common method involves the use of 2-(1,3-Dioxan-2-yl)ethylzinc bromide in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The 1,3-dioxane moiety can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with enzymes or receptors, leading to various biological effects. The 1,3-dioxane moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
4-(2-(1,3-Dioxan-2-yl)ethyl)-5-bromopyrimidine is unique due to the presence of both the bromopyrimidine and 1,3-dioxane moieties. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The bromopyrimidine core provides reactivity towards nucleophiles, while the 1,3-dioxane moiety offers stability and solubility advantages.
Properties
CAS No. |
1357095-10-3 |
|---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-4-[2-(1,3-dioxan-2-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-6-12-7-13-9(8)2-3-10-14-4-1-5-15-10/h6-7,10H,1-5H2 |
InChI Key |
SXBSQWCYFAUFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2=NC=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
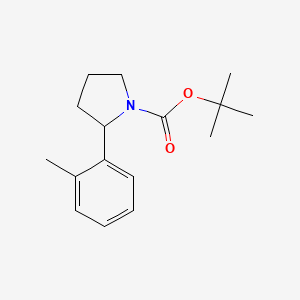

![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
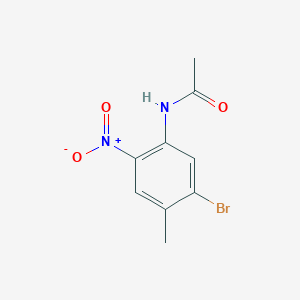
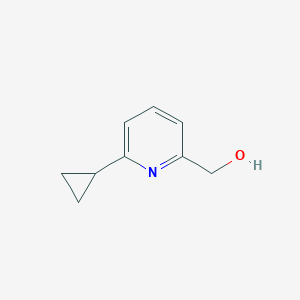
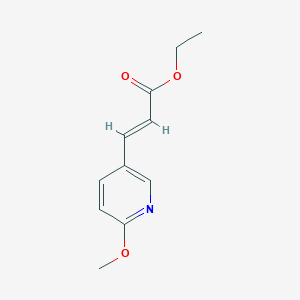
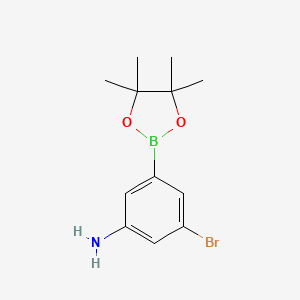
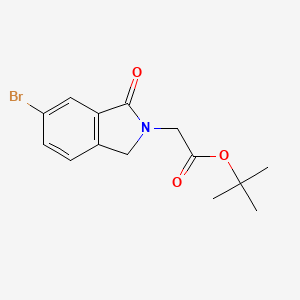

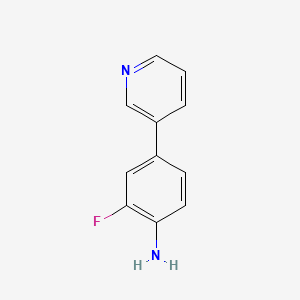
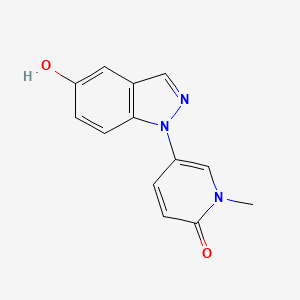
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
